molecular formula C14H19ClN2O B14777967 Isopropyl 1-methyl-3-indoleacetimidate hydrochloride

Isopropyl 1-methyl-3-indoleacetimidate hydrochloride

Cat. No.: B14777967
M. Wt: 266.76 g/mol
InChI Key: KHBZWURVKMBOJF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, which is a well-known procedure for synthesizing indole derivatives . This reaction involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the propan-2-yl group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its synthetic accessibility and potential for diverse chemical modifications make it a valuable compound in research and industry .

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

propan-2-yl 2-(1-methylindol-3-yl)ethanimidate;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c1-10(2)17-14(15)8-11-9-16(3)13-7-5-4-6-12(11)13;/h4-7,9-10,15H,8H2,1-3H3;1H

InChI Key

KHBZWURVKMBOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)CC1=CN(C2=CC=CC=C21)C.Cl

Origin of Product

United States

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